molecular formula C21H21N3O3 B11025974 5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B11025974
M. Wt: 363.4 g/mol
InChI Key: NQOVZNGYUZOZIJ-UHFFFAOYSA-N
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Description

5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound that features a tetrahydroisoquinoline moiety linked to an imidazolidine-2,4-dione core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach includes the condensation of a tetrahydroisoquinoline derivative with a suitable imidazolidine-2,4-dione precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and infections.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to altered cellular pathways and physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H21N3O3/c25-19(23-13-12-15-6-4-5-7-16(15)14-23)11-10-18-20(26)24(21(27)22-18)17-8-2-1-3-9-17/h1-9,18H,10-14H2,(H,22,27)

InChI Key

NQOVZNGYUZOZIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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